Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 329910-14-7
VCID: VC6172508
InChI: InChI=1S/C16H10N2O2S2/c19-16(15-18-11-6-2-4-8-13(11)22-15)20-9-14-17-10-5-1-3-7-12(10)21-14/h1-8H,9H2
SMILES: C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=NC4=CC=CC=C4S3
Molecular Formula: C16H10N2O2S2
Molecular Weight: 326.39

Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate

CAS No.: 329910-14-7

Cat. No.: VC6172508

Molecular Formula: C16H10N2O2S2

Molecular Weight: 326.39

* For research use only. Not for human or veterinary use.

Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate - 329910-14-7

Specification

CAS No. 329910-14-7
Molecular Formula C16H10N2O2S2
Molecular Weight 326.39
IUPAC Name 1,3-benzothiazol-2-ylmethyl 1,3-benzothiazole-2-carboxylate
Standard InChI InChI=1S/C16H10N2O2S2/c19-16(15-18-11-6-2-4-8-13(11)22-15)20-9-14-17-10-5-1-3-7-12(10)21-14/h1-8H,9H2
Standard InChI Key LGEQINADZDDWGS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=NC4=CC=CC=C4S3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features two fused benzene-thiazole rings, with one ring bearing a carboxylate group and the other a methyl ester linkage. This configuration enhances its stability and reactivity, making it a candidate for further chemical modifications. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC16H10N2O2S2\text{C}_{16}\text{H}_{10}\text{N}_{2}\text{O}_{2}\text{S}_{2}PubChem
Molecular Weight326.4 g/molPubChem
Canonical SMILESC1=CC=C2C(=C1)N=C(S2)COC(=O)C3=NC4=CC=CC=C4S3PubChem
Topological Polar Surface Area101 ŲPubChem

The planar arrangement of the benzothiazole rings facilitates π-π stacking interactions, which are critical for its binding to biological targets such as enzymes and receptors.

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The primary synthetic route involves a two-step process:

  • Condensation: 2-Aminobenzenethiol reacts with benzoyl chloride in the presence of pyridine to form the benzothiazole core.

  • Esterification: The intermediate undergoes esterification with methanol under acidic conditions to yield the final product.

Reaction conditions (e.g., temperature, solvent selection) significantly impact yields. For instance, using acetonitrile as a solvent at reflux temperatures (80–100°C) improves cyclization efficiency by 15–20% compared to toluene .

Industrial-Scale Production

Industrial methods prioritize green chemistry principles:

  • Continuous Flow Reactors: Reduce reaction times from 12 hours (batch) to 2 hours .

  • Catalytic Optimization: Benzyltriethylammonium chloride (TEBA) enhances alkylation efficiency, achieving yields >90% for intermediates .

Chemical Reactivity and Derivative Formation

The compound undergoes three principal reactions:

  • Oxidation: Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) oxidizes the thiazole sulfur to sulfoxides (R-SO-R\text{R-SO-R}).

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) selectively reduces the ester group to a primary alcohol.

  • Nucleophilic Substitution: Electrophilic attack at the C-2 position of the benzothiazole ring enables functionalization with amines or halides .

Biological Activities and Mechanisms

Antimicrobial Properties

Anticancer Activity

Molecular docking studies suggest high binding affinity (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) to epidermal growth factor receptor (EGFR), a key oncology target. Derivatives inhibit EGFR phosphorylation in HeLa cells at IC50_{50} values of 5–10 µM.

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBioactivity (vs. Target Compound)
2-AminobenzothiazoleLacks ester and methyl groups50% lower QS inhibition
2-MercaptobenzothiazoleThiol (-SH) substituentHigher cytotoxicity (IC50_{50} = 2 µM)
Sodium 2-(6-hydroxy benzo[d]thiazol-2-yl) thiazole-4-carboxylateCarboxylate at C-4 positionEnhanced water solubility

The target compound’s dual benzothiazole rings confer superior metabolic stability compared to monosubstituted analogues .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis limits large-scale production. Novel one-pot methodologies are under investigation .

  • Pharmacokinetics: Poor oral bioavailability (<20%) necessitates prodrug development or nanoparticle encapsulation.

  • Target Specificity: Off-target effects on mammalian cells require structure-activity relationship (SAR) optimization .

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